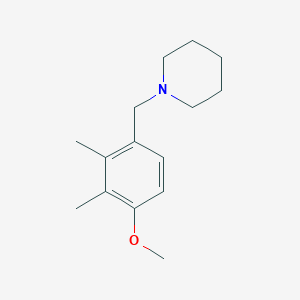
1-(4-methoxy-2,3-dimethylbenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)piperidine analogues often involves multi-step reactions, starting from readily available precursors. For example, the synthesis of sila-analogues of high-affinity, selective σ ligands, including those with 4-methoxybenzyl components, outlines a three-step synthesis process beginning with dichlorodivinylsilane, leading to compounds with significant pharmacological properties (Tacke et al., 2003).
Molecular Structure Analysis
Structural analysis of these compounds is critical for understanding their chemical behavior and interaction with biological targets. Studies employing crystal structure analysis, NMR, and computational studies provide insights into the solid-state and solution structures of related compounds. For instance, the molecular structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate stabilized by hydrogen bonding and C-H…π interactions was detailed, showcasing the significance of structural determinations in understanding molecular interactions (Khan et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives involves various interactions, including N-alkylation and cyclization reactions, which are pivotal for synthesizing compounds with desired biological activities. The reaction of N-(4-methoxybenzylidene)-N,N-dialkyliminium salts with aliphatic amines, for example, results in a variety of products depending on the reacting amine, illustrating the versatile chemical reactivity of these compounds (Blokhin et al., 1990).
Propriétés
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-13(2)15(17-3)8-7-14(12)11-16-9-5-4-6-10-16/h7-8H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOAPEMPIFFHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5650661.png)
![2-(1H-benzimidazol-1-yl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5650664.png)
![N-{(3R*,4S*)-4-isopropyl-1-[6-(1-piperidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5650669.png)
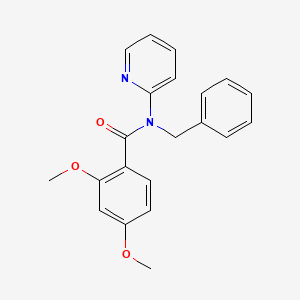
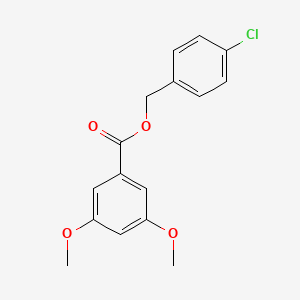
![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B5650686.png)
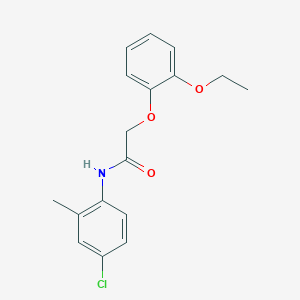
![7-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5650707.png)
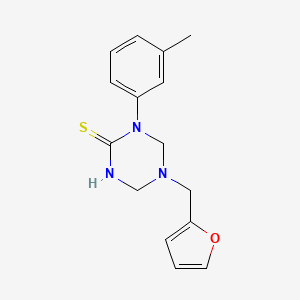
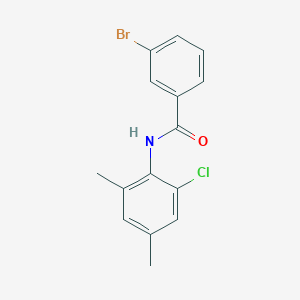
![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5650742.png)
![1-[4-(methylthio)benzyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B5650746.png)
![5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5650754.png)
![{rel-(3S,4R)-3-cyclopropyl-4-[(3-phenylpropanoyl)amino]-1-pyrrolidinyl}acetic acid hydrochloride](/img/structure/B5650758.png)